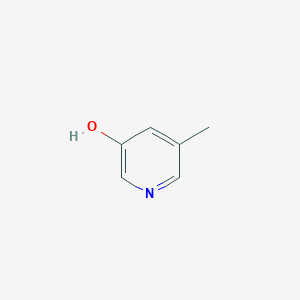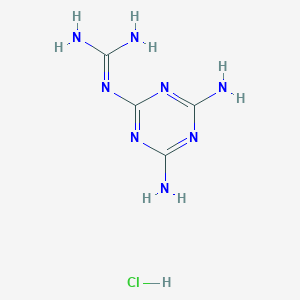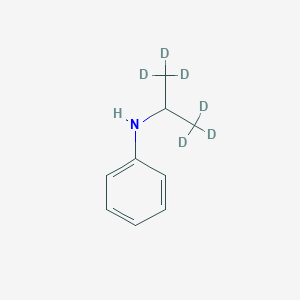![molecular formula C20H18O8 B124058 [2-(3-Acetyloxy-4-methoxyphenyl)-7-hydroxy-4-oxo-2,3-dihydrochromen-5-yl] acetate CAS No. 147711-15-7](/img/structure/B124058.png)
[2-(3-Acetyloxy-4-methoxyphenyl)-7-hydroxy-4-oxo-2,3-dihydrochromen-5-yl] acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Beta-sitosterol glucoside is a naturally occurring phytosterol glycoside found in various plant species. It is a derivative of beta-sitosterol, which is a common plant sterol. Beta-sitosterol glucoside is known for its potential health benefits, including anti-inflammatory, antioxidant, and cholesterol-lowering properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Beta-sitosterol glucoside can be synthesized through the glycosylation of beta-sitosterol. This process involves the reaction of beta-sitosterol with a suitable glycosyl donor under acidic or enzymatic conditions. Common glycosyl donors include glucose derivatives such as glucosyl bromide or glucosyl chloride. The reaction typically requires a catalyst, such as a Lewis acid or an enzyme, to facilitate the formation of the glycosidic bond .
Industrial Production Methods: Industrial production of beta-sitosterol glucoside often involves extraction from plant sources. One efficient method is microwave-assisted extraction, which uses a KOH solution as a catalyst. This method has been shown to yield higher amounts of beta-sitosterol glucoside in a shorter time compared to conventional maceration methods .
Chemical Reactions Analysis
Types of Reactions: Beta-sitosterol glucoside undergoes various chemical reactions, including:
Oxidation: Beta-sitosterol glucoside can be oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions can convert beta-sitosterol glucoside into its saturated derivatives.
Substitution: Substitution reactions can introduce different functional groups into the beta-sitosterol glucoside molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various reagents, including halogens and alkylating agents, can be used under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or alcohols, while reduction can produce saturated derivatives .
Scientific Research Applications
Beta-sitosterol glucoside has a wide range of scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other bioactive compounds.
Biology: Beta-sitosterol glucoside is studied for its role in cell membrane stabilization and signaling pathways.
Medicine: It has potential therapeutic applications in treating conditions such as hyperlipidemia, inflammation, and cancer.
Mechanism of Action
Beta-sitosterol glucoside exerts its effects through various molecular targets and pathways:
Cholesterol Metabolism: It competes with cholesterol for absorption in the intestines, thereby reducing cholesterol levels in the body.
Anti-inflammatory Effects: Beta-sitosterol glucoside inhibits the secretion of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha from activated monocytes.
Antioxidant Activity: It scavenges free radicals and reduces oxidative stress, protecting cells from damage.
Comparison with Similar Compounds
Campesterol: Another phytosterol with similar cholesterol-lowering effects.
Stigmasterol: Known for its anti-inflammatory and antioxidant properties.
Brassicasterol: Found in various plant oils and has similar health benefits.
Uniqueness: Beta-sitosterol glucoside is unique due to its glycosidic bond, which enhances its solubility and bioavailability compared to other phytosterols. This structural feature allows it to exert more potent biological effects, making it a valuable compound for therapeutic applications .
Properties
IUPAC Name |
[2-(3-acetyloxy-4-methoxyphenyl)-7-hydroxy-4-oxo-2,3-dihydrochromen-5-yl] acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O8/c1-10(21)26-17-6-12(4-5-15(17)25-3)16-9-14(24)20-18(27-11(2)22)7-13(23)8-19(20)28-16/h4-8,16,23H,9H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPZQNMKLQDFNHE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC(=CC2=C1C(=O)CC(O2)C3=CC(=C(C=C3)OC)OC(=O)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

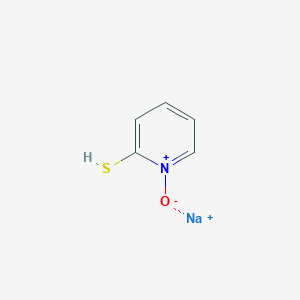
![(3S,4S,10S,11S)-3,4,10,11-tetrahydronaphtho[2,1-h]phenanthrene-3,4,10,11-tetrol](/img/structure/B123979.png)
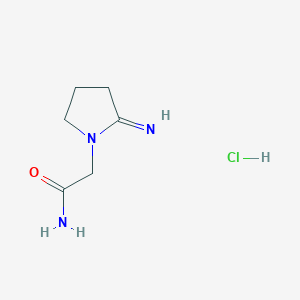
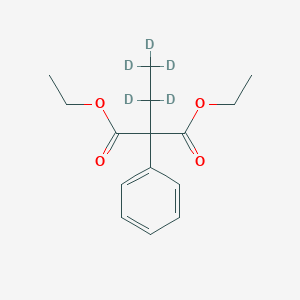
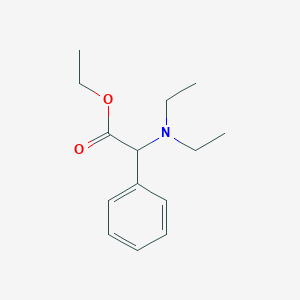
![3-[(2,2-Dichlorovinyl)thio]-L-alanine](/img/structure/B123991.png)
